Aluminum oxalate monohydrate
Overview
Description
Aluminum oxalate monohydrate is a coordination compound with the chemical formula ( \text{Al}_2(\text{C}_2\text{O}_4)_3 \cdot \text{H}_2\text{O} ). It consists of aluminum cations and oxalate anions, with one molecule of water per formula unit. This compound is known for its role in various chemical processes and applications, particularly in the field of materials science and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum oxalate monohydrate can be synthesized through a reaction between aluminum salts (such as aluminum chloride or aluminum nitrate) and oxalic acid. The reaction typically occurs in an aqueous medium, where the aluminum cations react with oxalate anions to form the desired compound. The reaction can be represented as follows: [ 2 \text{Al}^{3+} + 3 \text{C}_2\text{O}_4^{2-} + \text{H}_2\text{O} \rightarrow \text{Al}_2(\text{C}_2\text{O}_4)_3 \cdot \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing aluminum sulfate with oxalic acid under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Aluminum oxalate monohydrate undergoes various chemical reactions, including:
-
Decomposition: Upon heating, it decomposes to form aluminum oxide, carbon dioxide, and water. [ \text{Al}_2(\text{C}_2\text{O}_4)_3 \cdot \text{H}_2\text{O} \rightarrow \text{Al}_2\text{O}_3 + 3 \text{CO}_2 + \text{H}_2\text{O} ]
-
Complexation: It can form complexes with other metal ions, leading to the formation of mixed-metal oxalates.
Common Reagents and Conditions:
Oxidizing Agents: Reacts with oxidizing agents to form aluminum oxide and carbon dioxide.
Reducing Agents: Can be reduced to form aluminum metal under specific conditions.
Major Products Formed:
Aluminum Oxide: Formed during thermal decomposition.
Carbon Dioxide: Released during decomposition and oxidation reactions.
Scientific Research Applications
Aluminum oxalate monohydrate has several scientific research applications, including:
Materials Science: Used in the synthesis of metal-organic frameworks and coordination polymers.
Catalysis: Acts as a precursor for the preparation of aluminum-based catalysts.
Analytical Chemistry: Employed as a standard in thermogravimetric analysis due to its well-defined decomposition behavior.
Biological Studies: Investigated for its potential role in biological systems and its interaction with biomolecules.
Mechanism of Action
The mechanism of action of aluminum oxalate monohydrate involves its ability to form coordination complexes with various metal ions. The oxalate anions act as bidentate ligands, coordinating with metal cations to form stable complexes. This property is utilized in various applications, including catalysis and materials synthesis. The molecular targets and pathways involved depend on the specific application and the metal ions present .
Comparison with Similar Compounds
Calcium Oxalate Monohydrate: Similar in structure but contains calcium instead of aluminum.
Ammonium Oxalate Monohydrate: Contains ammonium cations and is used in analytical chemistry.
Iron(III) Oxalate: Contains iron and is used in photochemical reactions.
Uniqueness: Aluminum oxalate monohydrate is unique due to its specific coordination properties and its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in the synthesis of metal-organic frameworks and as a precursor for aluminum-based catalysts .
Properties
IUPAC Name |
dialuminum;oxalate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Al.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZOPCPLSFWSW-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Al+3].[Al+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Al2O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6058-43-1 | |
Record name | Aluminum oxalate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006058431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALUMINUM OXALATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z8DGR61KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.